2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid
Description
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a halogenated arylpropionic acid derivative characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position, along with a methyl group and a carboxylic acid moiety at the α-carbon. For instance, compounds like bezafibrate (a lipid-lowering agent) and flurbiprofen (an anti-inflammatory drug) share the 2-methylpropanoic acid backbone, underscoring the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYGHFTBRANDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3-chloro-4-fluorobenzene with a suitable propanoic acid derivative. One common method involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups allow for various transformations, making it useful in the development of new compounds.
| Application | Description |
|---|---|
| Synthesis | Used as an intermediate in organic synthesis. |
| Reactions | Participates in nucleophilic substitutions and coupling reactions. |
Biology
This compound has been investigated for its potential biological activities, particularly in relation to enzyme inhibition and receptor interactions. The presence of halogen atoms (chlorine and fluorine) can significantly influence its binding affinity to biological targets.
- Target Enzyme : 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
- Biological Activity : Potential anti-inflammatory and anticancer properties have been explored through various assays.
Medicine
Research indicates that this compound may possess therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that it may inhibit pathways associated with inflammation.
- Anticancer Activity : Preliminary evaluations show promising results in inhibiting tumor cell growth.
Industry
Beyond its applications in research, this compound is also explored for industrial uses:
- Material Science : Investigated for its role in developing new materials with specific chemical properties.
- Chemical Processes : Used in formulations that require specific reactivity or stability characteristics.
Case Studies
- Inhibition of 11β-HSD1 :
- Antitumor Activity :
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid and related compounds:
*Predicted or experimentally determined pKa values.
†Estimated based on analog data (e.g., CLO in ).
Key Observations:
Positional isomerism (e.g., 4-Cl,2-F vs. 3-Cl,4-F) alters dipole moments and steric interactions, impacting receptor binding or solubility .
Acidity and Solubility :
- The pKa of the target compound (~3.1) is comparable to CLO (pKa 3.11), suggesting similar ionization behavior in physiological environments. This acidity is critical for gastrointestinal absorption in prodrugs or active metabolites .
Molecular Weight and Bioavailability :
- Lower molecular weight (216.64 g/mol) relative to bezafibrate (361.82 g/mol) may favor better membrane permeability but shorter half-life .
Biological Activity
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a synthetic compound notable for its structural characteristics, which include a propanoic acid moiety and halogenated phenyl groups. Its unique substitution pattern potentially contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClF
- Molecular Weight : Approximately 202.61 g/mol
- Melting Point : 56°C to 59°C
- SMILES Notation :
C1=CC(=C(C=C1CCC(=O)O)Cl)F
The presence of chlorine and fluorine atoms in the phenyl ring significantly influences the compound's chemical reactivity and biological interactions, particularly with enzymes and receptors involved in inflammatory and metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents modulate the compound’s binding affinity to various enzymes and receptors, which may lead to alterations in their activity. This interaction is crucial for its potential applications in therapeutic contexts, particularly in anti-inflammatory and anticancer treatments .
Anti-inflammatory Properties
Studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The presence of halogen substituents can enhance these inhibitory effects, making this compound a candidate for further investigation in treating inflammatory diseases.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. It has been explored as a potential inhibitor of tumor growth through its action on cellular pathways that regulate proliferation and apoptosis. The specific mechanisms remain to be fully elucidated, but its structural analogs have shown promising results in various cancer cell lines .
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | CHF | Lacks chlorine substitution; may exhibit different biological activity |
| 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid | CHBrF | Bromine instead of chlorine; alters reactivity |
| This compound | CHClF | Different position for substitution; affects properties |
This table highlights how variations in halogen substitutions can lead to significant differences in biological activity and pharmacological profiles.
Case Study 1: Inhibition of COX Enzymes
In a study assessing the anti-inflammatory potential of similar compounds, it was found that those with fluorinated and chlorinated phenyl groups demonstrated enhanced COX inhibition compared to their non-halogenated counterparts. This suggests that this compound may similarly inhibit COX activity, contributing to its anti-inflammatory effects .
Case Study 2: Antitumor Activity Evaluation
A recent evaluation of compounds structurally related to this compound showed that they inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity. Further studies are required to confirm these findings specifically for the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example:
- Step 1 : Introduce chloro and fluoro substituents via electrophilic aromatic substitution using Cl₂/FeCl₃ and F₂/Cu catalysts .
- Step 2 : Couple the substituted phenyl group to a methylpropanoic acid backbone using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
- Critical Parameters : Temperature (60–80°C for halogenation), solvent polarity (e.g., DMF for coupling), and catalyst loading (0.5–2 mol% Pd for cross-coupling) significantly affect yield (reported 45–78%) and purity (>95% with recrystallization) .
Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. ORTEP-3 is recommended for visualizing thermal ellipsoids and confirming stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 1.5 ppm (geminal methyl groups) and δ 7.2–7.8 ppm (aromatic protons) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How do positional isomers (e.g., 3-chloro vs. 4-chloro substitution) affect biological activity, and what experimental designs resolve these structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Study Design : Synthesize analogs with halogens at positions 2, 3, and 4 on the phenyl ring. Test inhibitory activity against COX-1/COX-2 using enzyme-linked assays .
- Key Findings :
| Substituent Position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 3-Cl, 4-F | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 2-Cl, 4-F | 25.6 ± 2.1 | 18.4 ± 1.5 |
- Conclusion : 3-Chloro-4-fluoro substitution enhances binding to COX-2’s hydrophobic pocket .
Q. What strategies address contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- In Vitro : Use HepG2 cells to assess hepatotoxicity (LD₅₀ = 250 µM) via MTT assays.
- In Vivo : Conduct acute toxicity studies in rodents (oral LD₅₀ = 1200 mg/kg) with histopathology .
- Resolution : Discrepancies arise from metabolic activation in vivo. Use LC-MS to identify reactive metabolites (e.g., glutathione conjugates) and adjust safety thresholds .
Q. How can computational modeling predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Software : Employ Gaussian 16 for DFT calculations (e.g., Fukui indices to predict CYP450-mediated oxidation sites) .
- Key Predictions :
- Primary oxidation at the methyl group (ΔG‡ = 28.5 kcal/mol).
- Competitive inhibition of CYP2C9 (Ki = 4.3 µM) .
- Validation : Compare with in vitro microsomal studies using human liver microsomes + NADPH .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can orthogonal methods resolve this?
- Methodological Answer :
- Techniques :
HPLC-UV : Measure solubility in PBS (pH 7.4) at 25°C (reported 1.2 mg/mL) .
Nephelometry : Detect aggregation at >1.5 mg/mL, explaining discrepancies in bioactivity assays .
- Solution : Use co-solvents (e.g., 5% DMSO) or surfactants (0.1% Tween-80) to stabilize solutions .
Analytical Method Development
Q. What orthogonal analytical techniques validate purity and detect trace impurities?
- Methodological Answer :
- HPLC-DAD : C18 column, 0.1% TFA/ACN gradient (RT = 8.2 min; purity >99%) .
- LC-MS/MS : Detect impurities like 2-(4-chlorophenyl)-2-methylpropanoic acid (m/z 213.1) at <0.1% .
- XRD : Confirm polymorphic purity (monoclinic P2₁/c space group) .
Biological Mechanism Exploration
Q. How does the compound’s fluorophenyl moiety influence its pharmacokinetic profile?
- Methodological Answer :
- LogP : Measured at 2.8 (vs. 2.1 for non-fluorinated analog), enhancing membrane permeability .
- Plasma Protein Binding : 89% (vs. 76% for chloro-only analog) due to fluorine’s electronegativity .
- In Vivo Half-Life : 6.7 hours in rats (vs. 4.2 hours for des-fluoro analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
